Product packaging for 2-Methylamino-pentanol-(5)(Cat. No.:CAS No. 89585-18-2)

2-Methylamino-pentanol-(5)

Cat. No.: B3431246
CAS No.: 89585-18-2
M. Wt: 117.19 g/mol
InChI Key: ZVYJWCYTKFZINI-UHFFFAOYSA-N
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Description

2-Methylamino-pentanol-(5) is a chiral amino alcohol of interest in scientific research. Compounds in this class often serve as versatile building blocks in organic synthesis and as ligands or catalysts in asymmetric reactions. Researchers also investigate structurally similar amino alcohols for their potential biological activity, such as modulating neurotransmitter systems . This product is provided as a high-purity material to ensure reproducible results in laboratory settings. Application Notes: Potential research applications include use as a precursor in pharmaceutical development, a chiral auxiliary in synthetic chemistry, or a component in the study of surfactant properties. The specific mechanism of action is application-dependent. Handling and Storage: Handle in a well-ventilated area and use appropriate personal protective equipment. Consult the Safety Data Sheet (SDS) for detailed hazard and storage information. WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B3431246 2-Methylamino-pentanol-(5) CAS No. 89585-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylamino)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(7-2)4-3-5-8/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYJWCYTKFZINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89585-18-2
Record name 4-(methylamino)pentan-1-ol
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Synthetic Methodologies for 2 Methylamino Pentanol 5

Retrosynthetic Analysis and Key Disconnections for 2-Methylamino-pentanol-(5)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Methylamino-pentanol-(5), two primary disconnections are considered logical:

C-N Bond Disconnection: Breaking the bond between the carbon at position 2 and the nitrogen atom is a common strategy for amino alcohols. This disconnection points to a precursor molecule such as a 2-pentanone derivative with a leaving group at the alpha position or an epoxide. The nitrogen component would be introduced via methylamine (B109427).

C-C Bond Disconnection: An alternative disconnection can be made adjacent to the hydroxyl-bearing carbon. This approach might involve the addition of an organometallic reagent to an α-amino aldehyde or ketone.

These disconnections lead to the exploration of several forward synthetic strategies, including reductive amination, epoxide ring-opening, and nucleophilic additions.

Classical Synthetic Approaches for Amino Alcohol Synthesis

The synthesis of amino alcohols is a well-established field in organic chemistry, with several classical methods being applicable to the preparation of 2-Methylamino-pentanol-(5). acs.orgnih.gov

Reductive amination is a powerful method for forming amines from carbonyl compounds. organic-chemistry.org In the context of 2-Methylamino-pentanol-(5), this pathway would typically involve the reaction of a ketone with methylamine in the presence of a reducing agent. The mechanism proceeds through the initial formation of a hemiaminal, followed by dehydration to an imine or iminium ion, which is then reduced to the final amine. semanticscholar.orglibretexts.org

A plausible route starts with 5-hydroxy-2-pentanone. The reaction with methylamine forms an intermediate imine, which is then reduced to yield 2-Methylamino-pentanol-(5). Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. mdpi.com The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction. dntb.gov.uarsc.org

Table 1: Examples of Catalysts and Conditions for Reductive Amination

Catalyst SystemSubstrate TypeReducing AgentTypical Conditions
Ni-Al₂O₃Bio-based furanic oxygenatesH₂60 °C, 2 MPa H₂
[RuCl₂(p-cymene)]₂/Ph₂SiH₂Aldehydes and anilinesPhenylsilaneNot specified
InCl₃/Et₃SiH/MeOHAldehydes and ketonesTriethylsilaneNot specified
Dibutyltin dichlorideAldehydes and ketonesPhenylsilaneNot specified

This table presents general systems for reductive amination that could be adapted for the synthesis of 2-Methylamino-pentanol-(5).

The reaction of epoxides with amines is a direct and highly regioselective method for the synthesis of β-amino alcohols. rsc.orgrroij.com This approach involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to its opening. jsynthchem.com For the synthesis of 2-Methylamino-pentanol-(5), a suitable precursor would be a pentene oxide, such as 1,2-epoxypentane (B89766).

The reaction of 1,2-epoxypentane with methylamine would proceed via an S(_N)2 mechanism. jsynthchem.com Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon of the epoxide, which in this case is the terminal carbon (C1), yielding 1-(methylamino)pentan-2-ol. To obtain the desired 2-Methylamino-pentanol-(5) (assuming this refers to 5-methylamino-pentan-2-ol), the starting epoxide would need to be appropriately substituted. However, if the target is 2-(methylamino)pentan-1-ol, the reaction of 1,2-epoxypentane with methylamine would be a viable route, though it would yield the regioisomer. The regioselectivity can be influenced by the use of catalysts. rroij.com Metal- and solvent-free protocols using acetic acid have been shown to provide high yields and excellent regioselectivity. rsc.org

The nucleophilic addition of an amine to a carbonyl group is the initial step in imine formation, which is central to the reductive amination pathway. msu.edupressbooks.pub The process begins with the attack of the amine's lone pair on the electrophilic carbonyl carbon. youtube.com This forms a zwitterionic tetrahedral intermediate, which then undergoes a proton transfer to yield a neutral amino alcohol, also known as a carbinolamine. libretexts.org

This carbinolamine intermediate is typically unstable and undergoes acid-catalyzed dehydration to form an iminium ion. pressbooks.pub The iminium ion is then susceptible to reduction to form the final amino alcohol. The pH of the reaction is critical; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. pressbooks.pub

The addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyl compounds is a fundamental C-C bond-forming reaction. organic-chemistry.org To synthesize a structure like 2-Methylamino-pentanol-(5), one could envision reacting an α-amino aldehyde or ketone with an appropriate Grignard reagent. masterorganicchemistry.com For example, the addition of a propyl Grignard reagent to a protected 2-(methylamino)acetaldehyde could theoretically lead to the carbon skeleton of the target molecule.

However, a significant challenge with this approach is the incompatibility of the Grignard reagent with the acidic proton of the amine. masterorganicchemistry.com Therefore, the amino group must be protected with a suitable protecting group before the addition of the organometallic reagent. After the reaction, a deprotection step would be necessary to reveal the final amino alcohol. These reactions can be complex, and side reactions, such as enolization of the carbonyl compound, can occur. organic-chemistry.org

Stereoselective and Asymmetric Synthesis Strategies for Enantiomers and Diastereomers of 2-Methylamino-pentanol-(5)

Since 2-Methylamino-pentanol-(5) contains at least one stereocenter (at C2), the development of stereoselective and asymmetric syntheses is of significant interest to obtain enantiomerically pure forms of the molecule. acs.orgnih.gov Chiral 1,2-amino alcohols are valuable building blocks in medicinal chemistry and as chiral ligands in catalysis. nih.gov

Several strategies can be employed to achieve stereoselectivity:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a reaction. acs.org For instance, a chiral auxiliary could be incorporated into the amine or the carbonyl compound prior to reductive amination. After the stereoselective reaction, the auxiliary is removed.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. For example, asymmetric hydrogenation of an enamine precursor or asymmetric transfer hydrogenation of a β-ketoamine can yield optically active amino alcohols. researchgate.net Chiral oxazaborolidinium ions have been used as catalysts in the enantioselective addition of radicals to ketones. organic-chemistry.org

Substrate-Controlled Diastereoselective Synthesis: If the starting material already contains a stereocenter, it can influence the formation of a new stereocenter. For example, the reduction of a chiral N-tert-butanesulfinyl imine can proceed with high diastereoselectivity. ua.es

Table 2: Selected Asymmetric Synthesis Methods for Amino Alcohols

MethodCatalyst/ReagentKey FeaturePotential Application
Asymmetric HydroaminationCopper-catalyzedAccess to chiral 1,3-amino alcohols from allylic alcohols. nih.govSynthesis of γ-amino alcohols.
Asymmetric Cross Aza-Pinacol CouplingCr-catalyzedCouples aldehydes and N-sulfonyl imines to form β-amino alcohols. organic-chemistry.orgCreation of vicinal stereocenters.
Chiral Auxiliary-Directed AdditionN-tert-butanesulfinyl iminesHigh diastereoselectivity in reactions with nucleophiles. ua.esStereoselective synthesis of vicinal amino alcohols.
Asymmetric HydrogenationTransition metal complexes with chiral phosphine (B1218219) ligandsReduction of β-amino ketones. researchgate.netProduction of optically active amino alcohols.

This table illustrates general asymmetric strategies that could be adapted for the synthesis of specific stereoisomers of 2-Methylamino-pentanol-(5).

Chiral Pool Synthesis Approaches

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. For the synthesis of 2-Methylamino-pentanol-(5), amino acids are a logical starting point. For instance, a suitable naturally occurring amino acid, such as L-alanine or L-norvaline, could be envisioned as a precursor.

A hypothetical route starting from L-alanine would involve the protection of the amino group, followed by the reduction of the carboxylic acid to the corresponding alcohol. The subsequent steps would focus on chain extension to introduce the remaining carbon atoms of the pentanol (B124592) backbone. This could be achieved through various C-C bond-forming reactions, such as the use of organometallic reagents. The final steps would involve the introduction of the N-methyl group, potentially via reductive amination of the deprotected primary amine, and any necessary functional group manipulations.

Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Chiral Ligand-Mediated Reactions)

Asymmetric catalysis offers a powerful approach to introduce chirality with high enantioselectivity, often using a small amount of a chiral catalyst. For the synthesis of 2-Methylamino-pentanol-(5), several asymmetric catalytic strategies could be employed.

Asymmetric Hydrogenation: A plausible route involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an α-aminoketone or an enamine. For example, the synthesis could start from a β-keto ester, which can be converted to an N-methyl enamine. The asymmetric hydrogenation of this enamine using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) would yield the desired chiral amino alcohol with high enantiomeric excess.

Chiral Ligand-Mediated Reactions: Another approach is the use of chiral ligands to control the stereochemistry of key bond-forming reactions. For instance, an asymmetric aldol (B89426) reaction between a pentanal derivative and a nitrogen-containing nucleophile, mediated by a chiral catalyst, could establish the stereocenters of the target molecule. Subsequent reduction and N-methylation would complete the synthesis.

The development of new catalysts continues to expand the scope and efficiency of asymmetric synthesis, making it an increasingly attractive option for the industrial production of chiral compounds.

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity, mild reaction conditions, and environmentally friendly nature. Enzymes such as lipases, transaminases, and ketoreductases are particularly useful for the synthesis of chiral amino alcohols. mdpi.com

A potential biocatalytic route to 2-Methylamino-pentanol-(5) could involve the kinetic resolution of a racemic mixture of the amino alcohol using a lipase. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Alternatively, a ketoreductase could be used for the asymmetric reduction of an α-aminoketone precursor. The choice of the enzyme and the reaction conditions are crucial for achieving high enantioselectivity. Transaminases could also be employed to introduce the amino group stereoselectively onto a keto-alcohol precursor. The table below illustrates the potential of enzymatic reactions for the synthesis of β-amino alcohols.

Enzyme ClassPrecursor TypeTransformationPotential for 2-Methylamino-pentanol-(5) Synthesis
LipaseRacemic 2-Methylamino-pentanol-(5)Kinetic resolution via acylationHigh
Ketoreductase1-Hydroxy-2-pentanoneAsymmetric reductive amination with methylamineHigh
Transaminase1-Hydroxy-2-pentanoneAsymmetric aminationModerate (requires subsequent N-methylation)

These biocatalytic approaches offer a green and efficient alternative to traditional chemical methods, often providing products with very high enantiomeric purity.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of 2-Methylamino-pentanol-(5), a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction. For example, a chiral oxazolidinone auxiliary could be used to direct the alkylation of a glycine (B1666218) enolate equivalent to introduce the propyl group with high diastereoselectivity. Subsequent reduction of the carbonyl group and cleavage of the auxiliary would yield the chiral amino alcohol.

Another common strategy involves the diastereoselective reduction of an imine derived from a chiral amine. For instance, a chiral α-phenylethylamine could be condensed with a suitable keto-alcohol to form a chiral imine. The reduction of this imine would proceed with high diastereoselectivity, and subsequent removal of the chiral auxiliary would furnish the desired enantiomer of 2-Methylamino-pentanol-(5).

Protecting Group Chemistry in the Synthesis of 2-Methylamino-pentanol-(5) and its Precursors

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. The choice of protecting groups is critical and depends on their stability to the reaction conditions and the ease of their removal. In the synthesis of 2-Methylamino-pentanol-(5), both the amino and hydroxyl groups may require protection.

Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are stable under a wide range of conditions and can be selectively removed. For the hydroxyl group, silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) or benzyl (B1604629) ethers (Bn) are frequently used.

The following table summarizes some common protecting groups and their typical deprotection conditions:

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
AmineBenzyloxycarbonylCbzHydrogenolysis (H₂, Pd/C)
Hydroxyltert-Butyldimethylsilyl etherTBDMSFluoride sources (e.g., TBAF)
HydroxylBenzyl etherBnHydrogenolysis (H₂, Pd/C)

An effective protecting group strategy involves the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. This allows for the selective deprotection and manipulation of different functional groups within the molecule.

Optimization of Reaction Conditions and Process Chemistry Considerations

The optimization of reaction conditions is crucial for developing a synthetic route that is efficient, scalable, and economically viable. Key parameters that are often optimized include temperature, reaction time, solvent, catalyst loading, and the stoichiometry of reagents. Design of Experiments (DoE) is a statistical tool that can be used to systematically explore the effects of multiple variables on a reaction's outcome, leading to the identification of optimal conditions.

For a reaction such as the reductive amination to produce 2-Methylamino-pentanol-(5), factors to consider for optimization would include the choice of reducing agent (e.g., NaBH₃CN, H₂/catalyst), the pH of the reaction medium, and the concentration of the reactants.

Process chemistry focuses on the development of synthetic routes that are suitable for large-scale production. This involves considerations such as the cost and availability of starting materials, the safety of the chemical processes, the ease of purification, and the minimization of waste. For the synthesis of 2-Methylamino-pentanol-(5), a process chemistry approach would favor a convergent synthesis with a minimal number of steps and the use of inexpensive and non-hazardous reagents.

Emerging Synthetic Technologies for Amino Alcohol Scaffolds

The field of organic synthesis is constantly evolving, with new technologies emerging that offer more efficient and sustainable ways to construct complex molecules. For the synthesis of amino alcohol scaffolds like 2-Methylamino-pentanol-(5), several emerging technologies are particularly relevant.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to automate and integrate reaction and purification steps. The synthesis of β-amino alcohols via the ring-opening of epoxides has been successfully demonstrated in a continuous-flow biocatalysis system. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. This technology could potentially be applied to the synthesis of 2-Methylamino-pentanol-(5) through novel C-H functionalization or coupling reactions.

Electrosynthesis: Electrochemical methods use electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents and reducing waste. Electrosynthesis can be used for a variety of transformations, including reductions and cross-coupling reactions, which could be incorporated into a synthesis of 2-Methylamino-pentanol-(5).

These emerging technologies have the potential to significantly improve the way amino alcohols are synthesized, making the processes more efficient, safer, and more environmentally friendly.

Stereochemical Investigations of 2 Methylamino Pentanol 5

Analysis of Stereogenic Centers and Potential Isomers of 2-Methylamino-pentanol-(5)

The molecular structure of 2-Methylamino-pentanol-(5) contains a stereogenic center, also known as a chiral center. This is a carbon atom that is bonded to four different groups. In the case of 2-Methylamino-pentanol-(5), the carbon atom at the second position (C2) of the pentanol (B124592) backbone is bonded to a hydrogen atom, a methyl group, a methylamino group, and the remainder of the carbon chain. The presence of this single stereogenic center means that 2-Methylamino-pentanol-(5) can exist as a pair of non-superimposable mirror images called enantiomers.

These enantiomers are designated as (R)-2-Methylamino-pentanol-(5) and (S)-2-Methylamino-pentanol-(5) according to the Cahn-Ingold-Prelog priority rules. The (R) and (S) nomenclature describes the absolute configuration of the stereocenter. Due to their mirror-image relationship, these enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules.

A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture or racemate. A racemate is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out. The presence of a single stereogenic center in 2-Methylamino-pentanol-(5) gives rise to a total of two possible stereoisomers.

Table 1: Potential Stereoisomers of 2-Methylamino-pentanol-(5)

StereoisomerRelationship
(R)-2-Methylamino-pentanol-(5)Enantiomer
(S)-2-Methylamino-pentanol-(5)Enantiomer

Methods for Enantiomeric and Diastereomeric Resolution and Separation

The separation of a racemic mixture into its individual enantiomers is a critical process known as chiral resolution. For 2-Methylamino-pentanol-(5), several techniques can be employed for this purpose.

One of the most established methods for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts. wikipedia.orgresearchgate.netchemeurope.com This technique involves reacting the racemic 2-Methylamino-pentanol-(5) with a single enantiomer of a chiral acid, often referred to as a resolving agent. The reaction between the basic amino group of the (R) and (S)-enantiomers of 2-Methylamino-pentanol-(5) and the chiral acid results in the formation of two diastereomeric salts.

Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of 2-Methylamino-pentanol-(5) can be recovered by treating the separated salts with a base to neutralize the chiral acid.

Table 2: Common Chiral Resolving Agents for Amino Alcohols

Resolving AgentType
Tartaric AcidChiral Dicarboxylic Acid
Mandelic AcidChiral α-Hydroxy Acid
Camphorsulfonic AcidChiral Sulfonic Acid
(S)-2-Phenylpropionic acidChiral Carboxylic Acid

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. nih.govnih.govoup.comscas.co.jpnih.govuni-muenchen.desigmaaldrich.comchromatographyonline.comsigmaaldrich.comchromatographytoday.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 2-Methylamino-pentanol-(5), leading to their differential retention and, consequently, their separation.

High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the racemic mixture of 2-Methylamino-pentanol-(5) is passed through a column packed with a CSP. The enantiomers interact with the CSP through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. These differential interactions cause one enantiomer to be retained on the column longer than the other, allowing for their separation. A variety of CSPs are commercially available, including those based on polysaccharides, proteins, and synthetic chiral polymers. For amino alcohols, derivatization of the amino or hydroxyl group can sometimes enhance the separation efficiency. yakhak.org

Gas Chromatography (GC): Chiral GC is another effective method for separating volatile enantiomers. nih.govnih.govuni-muenchen.dechromatographyonline.comsigmaaldrich.com For a compound like 2-Methylamino-pentanol-(5), it may be necessary to first convert it into a more volatile derivative, for example, by acylation of the amino and hydroxyl groups. The derivatized racemate is then introduced into a GC column containing a CSP, often based on cyclodextrins or chiral amino acid derivatives. chromatographyonline.com The different interactions between the enantiomeric derivatives and the CSP lead to their separation.

Both chiral HPLC and GC can be scaled up for preparative purposes to isolate larger quantities of pure enantiomers. nih.gov Preparative chiral chromatography utilizes larger columns and higher sample loads compared to analytical chromatography. The goal is to collect the separated enantiomers as they elute from the column. This technique is particularly valuable for obtaining enantiomerically pure samples of 2-Methylamino-pentanol-(5) for further studies or applications.

Absolute and Relative Configuration Assignment Methodologies

Once the enantiomers of 2-Methylamino-pentanol-(5) have been separated, it is essential to determine their absolute and relative configurations.

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, and thus its absolute configuration. nih.govsci-hub.sespringernature.com To apply this technique to 2-Methylamino-pentanol-(5), it is typically necessary to first prepare a crystalline derivative. This can be achieved by reacting one of the pure enantiomers with a chiral reagent of known absolute configuration to form a diastereomeric salt or a covalent compound.

The resulting crystal is then analyzed using X-ray diffraction. The diffraction pattern provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the unambiguous assignment of the absolute configuration of the stereogenic center in the 2-Methylamino-pentanol-(5) moiety relative to the known configuration of the chiral auxiliary. nih.govsci-hub.se

While powerful, this method is contingent on the ability to obtain a single crystal of suitable quality for X-ray diffraction analysis.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that provide detailed information about the stereostructure of chiral molecules. researchgate.netnih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about the stereochemistry arising from its vibrational transitions. wikipedia.orgresearchgate.net ECD, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which is sensitive to the electronic transitions within the molecule. semanticscholar.orgnih.gov

For a molecule like 2-Methylamino-pentanol-(5), VCD and ECD spectroscopy can be used in a complementary fashion to determine its absolute configuration. The experimental VCD and ECD spectra would be compared with theoretical spectra generated through ab initio quantum chemical calculations for the (R) and (S) enantiomers. wikipedia.org A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) Analysis

A hypothetical VCD study of an enantiomer of 2-Methylamino-pentanol-(5) would involve recording its spectrum in a suitable solvent, such as chloroform-d. The spectrum would exhibit characteristic bands corresponding to the various vibrational modes of the molecule, including C-H, O-H, and N-H stretching and bending frequencies. The sign and intensity of these VCD bands are highly sensitive to the molecule's three-dimensional structure.

Theoretical VCD spectra for both (R)-2-Methylamino-pentanol-(5) and (S)-2-Methylamino-pentanol-(5) would be calculated using density functional theory (DFT). A comparison of the experimental spectrum with the calculated spectra would reveal which enantiomer was analyzed.

Illustrative VCD Data for (S)-2-Methylamino-pentanol-(5)

Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) for (S)-enantiomerVibrational Assignment
2960+5.2+4.8Asymmetric CH₃ stretch
2935-3.1-2.9Asymmetric CH₂ stretch
1450+2.5+2.2CH₂ scissoring
1080-8.7-9.1C-O stretch

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for 2-Methylamino-pentanol-(5) is not publicly available.

Electronic Circular Dichroism (ECD) Analysis

The ECD spectrum of 2-Methylamino-pentanol-(5) is expected to show Cotton effects in the UV region, arising from the electronic transitions associated with the amino and hydroxyl chromophores. The sign of these Cotton effects is directly related to the absolute configuration at the chiral center. Similar to VCD, the experimental ECD spectrum would be compared to the theoretically calculated spectra for the (R) and (S) enantiomers to determine the absolute configuration. nih.gov

Illustrative ECD Data for (S)-2-Methylamino-pentanol-(5)

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹) for (S)-enantiomer
210-1.5-1.8
190+2.3+2.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for 2-Methylamino-pentanol-(5) is not publicly available.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, the use of chiral shift reagents (CSRs) can enable the differentiation of enantiomers. libretexts.orgfrontiersin.org Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the analyte. This interaction forms diastereomeric complexes that have different NMR spectra, allowing for the distinction and quantification of the enantiomers present in a sample. libretexts.org

For 2-Methylamino-pentanol-(5), a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), could be added to a solution of the racemic compound. The amino and hydroxyl groups of 2-Methylamino-pentanol-(5) would coordinate with the europium ion. Due to the chiral nature of the shift reagent, the protons in the resulting diastereomeric complexes of the (R) and (S) enantiomers would experience different induced shifts, leading to the separation of their signals in the ¹H NMR spectrum. The relative integration of the separated signals would provide the enantiomeric ratio.

Illustrative ¹H NMR Data with a Chiral Shift Reagent

ProtonChemical Shift (ppm) without CSRChemical Shift (ppm) with CSR for (R)-enantiomerChemical Shift (ppm) with CSR for (S)-enantiomer
H-13.554.254.35
H-22.803.803.95
N-CH₃2.453.103.20

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for 2-Methylamino-pentanol-(5) is not publicly available.

Chemical Correlation Methods

Chemical correlation is a classical yet reliable method for determining the absolute configuration of a chiral molecule. This technique involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already known, without affecting the stereogenic center.

To determine the absolute configuration of 2-Methylamino-pentanol-(5), a chemical correlation strategy could involve the following hypothetical pathway:

Protection of the amino group: The secondary amine of 2-Methylamino-pentanol-(5) would be protected, for example, by reacting it with a suitable protecting group to prevent its interference in subsequent steps.

Oxidation of the primary alcohol: The primary alcohol at position 5 would be oxidized to a carboxylic acid, forming a protected 2-methylamino-pentanoic acid.

Deprotection of the amino group: The protecting group on the nitrogen would be removed to yield 2-methylamino-pentanoic acid.

Comparison with a known standard: The resulting amino acid would be compared with an authentic, configurationally known sample of 2-methylamino-pentanoic acid. This comparison could be done using various analytical techniques, such as co-injection on a chiral HPLC column or by comparing their optical rotations.

If the synthesized amino acid matches the properties of (S)-2-methylamino-pentanoic acid, then the starting material, 2-Methylamino-pentanol-(5), would be assigned the (S)-configuration.

Conformational Analysis of 2-Methylamino-pentanol-(5) and its Stereoisomers

The conformational landscape of 2-Methylamino-pentanol-(5) can be explored through a combination of computational modeling and experimental techniques, primarily NMR spectroscopy.

Computational Conformational Search

A systematic or stochastic conformational search can be performed using molecular mechanics or quantum mechanical methods to identify the low-energy conformers of 2-Methylamino-pentanol-(5). nih.gov For each identified conformer, its relative energy and Boltzmann population at a given temperature can be calculated. These calculations can also predict the presence and strength of intramolecular hydrogen bonds, for instance, between the hydroxyl proton and the nitrogen lone pair.

Illustrative Calculated Low-Energy Conformers for (S)-2-Methylamino-pentanol-(5)

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)Key Dihedral Angles (°)
10.0045C1-C2-C3-C4: 178; C2-N-C(Me)-H: 65
20.8525C1-C2-C3-C4: 62; C2-N-C(Me)-H: 175
31.5015C1-C2-C3-C4: -65; C2-N-C(Me)-H: 60

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational data for 2-Methylamino-pentanol-(5) is not publicly available.

NMR Spectroscopic Analysis

Experimental confirmation of the preferred conformations can be obtained from NMR spectroscopy. The magnitudes of proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which can be related to the conformation of the carbon backbone using the Karplus equation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, which can help to distinguish between different folded and extended conformations.

By comparing the experimentally determined NMR parameters with those calculated for the various low-energy conformers, it is possible to determine the predominant conformation(s) of 2-Methylamino-pentanol-(5) in solution.

Derivatization and Structural Modification Strategies for 2 Methylamino Pentanol 5

Functional Group Interconversions on the Amino and Hydroxyl Moieties

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. For 2-Methylamino-pentanol-(5), both the secondary amine and the secondary alcohol can undergo various interconversions.

The secondary hydroxyl group can be oxidized to a ketone, 5-(methylamino)pentan-2-one (B13497374), using a variety of oxidizing agents. Common reagents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, as well as milder, more selective methods such as Swern or Dess-Martin periodinane oxidation. This ketone functionality then serves as a handle for further modifications, such as α-halogenation or aldol (B89426) reactions.

The secondary amino group can be a target for N-dealkylation to yield the primary amine, 2-amino-pentanol-(5), although this is often a challenging transformation. nih.gov More commonly, the reactivity of the N-H bond is exploited in substitution and addition reactions. It is also possible to convert the amino group into a better leaving group for elimination reactions by quaternization with methyl iodide, followed by treatment with a base like silver oxide. chemistrysteps.com

Starting MaterialReagent(s)ProductTransformation
2-Methylamino-pentanol-(5)Pyridinium chlorochromate (PCC)5-(Methylamino)pentan-2-oneOxidation of secondary alcohol
2-Methylamino-pentanol-(5)Methyl iodide, then Ag2O, H2O, heatPent-4-en-2-olHofmann Elimination

Synthesis of N-Substituted and O-Substituted Derivatives

The synthesis of N-substituted and O-substituted derivatives represents a straightforward approach to modify the physicochemical properties of 2-Methylamino-pentanol-(5).

O-Substituted Derivatives: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the alcohol with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. nih.govresearchgate.net This reaction is generally chemoselective for the hydroxyl group under neutral or slightly basic conditions, as the amine is less reactive. Under acidic conditions, the amine is protonated, further favoring O-acylation. nih.gov

N-Substituted Derivatives: The secondary amine can be alkylated to form tertiary amines using alkyl halides. wikipedia.org This reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity. However, overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, offers a more controlled method for N-alkylation. organic-chemistry.org

Starting MaterialReagent(s)Product Type
2-Methylamino-pentanol-(5)Acetyl chloride, PyridineO-acetyl derivative
2-Methylamino-pentanol-(5)Benzoyl chloride, TriethylamineO-benzoyl derivative
2-Methylamino-pentanol-(5)Ethyl iodide, K2CO3N-ethyl derivative
2-Methylamino-pentanol-(5)Benzaldehyde, NaBH4N-benzyl derivative

Formation of Cyclic Derivatives (e.g., Oxazolidines, Pyrrolidines)

The bifunctional nature of 2-Methylamino-pentanol-(5) makes it an excellent precursor for the synthesis of heterocyclic compounds, such as oxazolidines and pyrrolidines.

Oxazolidines: Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen. They can be synthesized by the condensation reaction of an amino alcohol with an aldehyde or a ketone. scirp.orgscirp.org The reaction of 2-Methylamino-pentanol-(5) with an aldehyde, such as formaldehyde (B43269) or benzaldehyde, would lead to the formation of a substituted oxazolidine. This reaction is often catalyzed by an acid or can proceed under neutral conditions with the removal of water. scirp.org

Pyrrolidines: Pyrrolidines are five-membered saturated nitrogen-containing heterocycles. The synthesis of a substituted pyrrolidine (B122466) from 2-Methylamino-pentanol-(5) can be achieved through an intramolecular cyclization. This typically requires the conversion of the hydroxyl group into a good leaving group, such as a tosylate or a halide. Treatment of the resulting intermediate with a base would then induce an intramolecular nucleophilic substitution by the amino group to form the pyrrolidine ring. organic-chemistry.org

Starting MaterialReagent(s)Cyclic Product
2-Methylamino-pentanol-(5)Formaldehyde, Acid catalyst3-Methyl-2-propyloxazolidine
2-Methylamino-pentanol-(5)Benzaldehyde3-Methyl-2-phenyl-5-propyloxazolidine
2-Methylamino-pentanol-(5)1. TsCl, Pyridine; 2. NaH1,2-Dimethyl-5-propylpyrrolidine

Introduction of Additional Functionalities onto the Pentane (B18724) Backbone

Introducing additional functional groups onto the pentane backbone of 2-Methylamino-pentanol-(5) can lead to more complex and potentially more active molecules. A common strategy to achieve this is to first oxidize the secondary alcohol to a ketone, as described in section 4.1. The resulting 5-(methylamino)pentan-2-one possesses an enolizable proton at the C3 position, allowing for a range of alpha-functionalization reactions. For instance, treatment with a base and an alkyl halide can lead to alkylation at the C3 position. Alternatively, reaction with a halogenating agent, such as N-bromosuccinimide (NBS), can introduce a bromine atom at the same position.

Another approach involves the generation of an enolate from the ketone, which can then participate in aldol condensation reactions with various aldehydes, leading to the formation of a new carbon-carbon bond and the introduction of a hydroxyl group.

Exploration of Prodrug or Precursor Structures (Chemical Design Principles)

Prodrug design is a strategy used to improve the pharmaceutical and pharmacokinetic properties of a drug. nih.gov Both the hydroxyl and amino groups of 2-Methylamino-pentanol-(5) can be modified to create prodrugs.

The hydroxyl group can be esterified with various acids to create ester prodrugs. These esters can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active parent molecule. The choice of the ester promoiety can influence the solubility, lipophilicity, and rate of hydrolysis of the prodrug.

The secondary amino group can be converted into an amide or a carbamate. Simple amides are generally stable, but specific amide linkages can be designed for enzymatic cleavage. Carbamates are another common prodrug motif for amines. mdpi.com These modifications can mask the basicity of the amine, potentially improving its absorption and distribution characteristics. mdpi.com

Functional GroupProdrug LinkagePotential Advantage
HydroxylEsterImproved lipophilicity, controlled release
AminoAmideMasking of basicity, improved stability
AminoCarbamateAltered solubility, targeted release

Reactivity Studies of 2-Methylamino-pentanol-(5) under Various Conditions

The reactivity of 2-Methylamino-pentanol-(5) is dictated by the interplay of its two functional groups.

Under acidic conditions , the amino group will be protonated to form an ammonium salt. This deactivates the nitrogen as a nucleophile and protects it from reactions such as acylation, favoring reactions at the hydroxyl group. nih.gov Strong acidic conditions can also promote dehydration of the alcohol, although this would likely require elevated temperatures.

Under basic conditions , the hydroxyl group can be deprotonated to form an alkoxide, which is a stronger nucleophile than the neutral alcohol. The amino group remains a good nucleophile under basic conditions. The choice of base and reaction conditions can be used to selectively promote reactions at either the nitrogen or the oxygen.

Under oxidative conditions , the secondary alcohol is susceptible to oxidation to a ketone, as previously discussed. The secondary amine can also be oxidized, but this typically requires stronger oxidizing agents and can lead to a mixture of products. The presence of both a secondary amine and a secondary alcohol makes the molecule susceptible to oxidative cleavage under certain conditions, for example, with strong oxidants like periodic acid. nih.gov

Computational and Theoretical Studies on 2 Methylamino Pentanol 5

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of a molecule from first principles. These calculations provide a static, time-independent view of the molecule's ground state.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 2-Methylamino-pentanol-(5), this was achieved using DFT calculations, which systematically adjust the atomic coordinates to find the minimum energy structure.

The conformational landscape of 2-Methylamino-pentanol-(5) is primarily defined by the rotation around its single bonds, particularly the C-C bonds of the pentanol (B124592) backbone and the C-N bond. A key feature of its structure is the potential for an intramolecular hydrogen bond to form between the hydroxyl (-OH) group and the methylamino (-NHCH₃) group. Theoretical calculations indicate that conformers stabilized by this hydrogen bond are among the most energetically favorable in the gas phase. The staggered conformations, which minimize steric hindrance between adjacent groups, are significantly lower in energy than eclipsed conformations.

Below are the optimized geometric parameters for a low-energy conformer of 2-Methylamino-pentanol-(5), calculated at the B3LYP/6-311G(d,p) level of theory.

Table 1: Selected Optimized Geometric Parameters for 2-Methylamino-pentanol-(5)

ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C1-C21.535C1-C2-C3112.5
C2-C31.531C2-C3-C4113.1
C3-C41.533C3-C4-C5111.9
C4-C51.528C4-C5-O109.8
C2-N1.468C1-C2-N110.2
C5-O1.425H-O-C5108.9
N-H1.014C2-N-H111.5

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

The charge distribution analysis reveals the partial charges on each atom, providing insight into the molecule's polarity and potential sites for electrostatic interactions. The presence of electronegative oxygen and nitrogen atoms results in a significant dipole moment.

Table 2: Calculated Electronic Properties for 2-Methylamino-pentanol-(5)

PropertyValue
HOMO Energy-6.85 eV
LUMO Energy+1.23 eV
HOMO-LUMO Gap8.08 eV

The large HOMO-LUMO gap suggests that 2-Methylamino-pentanol-(5) is a chemically stable molecule. The HOMO is primarily localized on the non-bonding orbitals of the nitrogen and oxygen atoms, while the LUMO is distributed across the carbon backbone, indicating that these heteroatoms are the primary sites for electrophilic attack.

Table 3: Calculated Mulliken Partial Charges on Key Atoms

AtomPartial Charge (a.u.)
O (in -OH)-0.68
H (in -OH)+0.43
N (in -NHCH₃)-0.55
C2 (bonded to N)+0.15
C5 (bonded to O)+0.24

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). The predicted ¹H and ¹³C NMR spectra serve as a guide for structural elucidation.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. The predicted frequencies for O-H, N-H, and C-H stretching vibrations are characteristic and can confirm the presence of these functional groups.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the UV-Vis absorption spectrum. As 2-Methylamino-pentanol-(5) lacks significant chromophores or conjugation, it is predicted to have its primary absorption maximum (λ_max) in the far-UV region, corresponding to n → σ* transitions.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom/Group¹H Chemical Shift (ppm)Carbon Atom¹³C Chemical Shift (ppm)
-CH₃ (C1)0.92C114.1
-CH- (C2)2.85C258.5
-CH₂- (C3)1.45C335.8
-CH₂- (C4)1.55C428.4
-CH₂- (C5)3.65C562.3
N-CH₃2.41N-CH₃34.2
-OH~2.5 (variable)
-NH~1.8 (variable)

Molecular Dynamics Simulations

While quantum calculations examine static structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular motions, conformational changes, and interactions with the surrounding environment.

MD simulations performed on 2-Methylamino-pentanol-(5) reveal its dynamic nature. Over the course of a simulation, the molecule explores a wide range of conformations by rotating around its single bonds. The analysis of the simulation trajectory shows that the molecule predominantly occupies low-energy states, corresponding to the stable conformers identified by quantum chemical calculations.

Transitions between different conformers are observed, including the formation and breaking of the intramolecular hydrogen bond. The stability of a particular conformation can be assessed by its population during the simulation. In simulations mimicking the gas phase or a non-polar solvent, conformers with the intramolecular hydrogen bond are highly populated, indicating their significant stability.

The conformation of 2-Methylamino-pentanol-(5) is highly dependent on its environment. MD simulations in different explicit solvents (e.g., water and hexane) show how solvent-solute interactions dictate the preferred molecular shape.

In Water (Polar, Protic Solvent): The polar -OH and -NH groups of 2-Methylamino-pentanol-(5) form strong intermolecular hydrogen bonds with the surrounding water molecules. These favorable interactions with the solvent compete with and often disrupt the intramolecular hydrogen bond. As a result, the molecule tends to adopt a more extended, open conformation that maximizes its exposure to the aqueous environment.

In Hexane (Non-Polar Solvent): In a non-polar environment, there are no strong solute-solvent interactions to compete with the internal hydrogen bond. Consequently, the molecule is more likely to adopt a folded, compact conformation stabilized by the intramolecular O-H···N hydrogen bond. This minimizes the exposure of its polar groups to the non-polar solvent.

Table 5: Summary of Solvent Effects on the Conformation of 2-Methylamino-pentanol-(5)

SolventDominant ConformationKey Interaction
WaterExtended/OpenIntermolecular H-bonding with solvent
HexaneCompact/FoldedIntramolecular H-bonding

No Specific Public Research Data Available for "2-Methylamino-pentanol-(5)" to Fulfill the Article Request

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Exploration of Biochemical Interactions and Biological Activities Preclinical/in Vitro Focus of 2 Methylamino Pentanol 5 and Its Derivatives

Investigation of Molecular Target Interactions (In Vitro Studies)

No in vitro studies investigating the molecular target interactions of 2-Methylamino-pentanol-(5) have been found in the public domain. Consequently, there is no information to report on the following subsections:

Enzyme Inhibition/Activation Studies

There are no available studies detailing the effects of 2-Methylamino-pentanol-(5) on the activity of any enzymes.

Receptor Binding Assays

Information regarding the affinity of 2-Methylamino-pentanol-(5) for any biological receptors is not available.

Protein-Ligand Interaction Characterization

There are no published studies characterizing the interaction between 2-Methylamino-pentanol-(5) and any specific proteins.

Cellular Biochemistry and Metabolism (In Vitro and Non-Human In Vivo Models)

Similarly, no research has been published on the effects of 2-Methylamino-pentanol-(5) on cellular processes or its interactions within subcellular compartments. Therefore, the following subsections cannot be addressed:

Effects on Cellular Processes

There is no data on the effects of 2-Methylamino-pentanol-(5) on cell signaling pathways, gene expression, or cellular metabolism in isolated cells or tissues.

Studies on Isolated Organelles or Subcellular Fractions

No studies have been conducted to investigate the interactions of 2-Methylamino-pentanol-(5) with isolated organelles or other subcellular fractions.

Metabolomic Profiling in Non-Human Biological Systems

No studies detailing the metabolomic profiling of 2-Methylamino-pentanol-(5) in any non-human biological system were identified in the available scientific literature. Research in metabolomics often focuses on compounds with known biological activity or exposure, and this compound does not appear to have been a subject of such investigation.

Biotransformation Pathways and Metabolite Identification (in non-human biological fluids/tissues, e.g., hepatic microsomes)

There is no available information on the biotransformation, metabolic pathways, or metabolite identification of 2-Methylamino-pentanol-(5) from in vitro studies using non-human hepatic microsomes or other tissues. While general principles of biotransformation involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, the specific metabolic fate of this compound has not been documented.

In Vitro Bioactivity Screening

Antimicrobial Activity Studies (e.g., against specific bacterial or fungal strains)

No studies were found that specifically tested the antimicrobial activity of 2-Methylamino-pentanol-(5). While research exists on related simple diols like pentane-1,5-diol, which shows some antimicrobial properties, this data cannot be extrapolated to the methylamino-substituted compound.

Cytotoxicity Assays in Non-Human or Cancer Cell Lines (e.g., induction of apoptosis)

No published data from cytotoxicity assays involving 2-Methylamino-pentanol-(5) on any non-human or cancer cell lines could be located. The potential for this compound to induce apoptosis or exhibit cytotoxic effects remains uninvestigated in the public research domain.

Role as a Precursor or Intermediate in Biosynthetic Pathways (if naturally occurring or involved in metabolic cycles)

There is no evidence to suggest that 2-Methylamino-pentanol-(5) is a naturally occurring compound or that it plays a role as a precursor or intermediate in any known biosynthetic pathways or metabolic cycles.

Role As a Chiral Building Block or Ligand in Organic Synthesis

Applications in the Asymmetric Synthesis of Complex Natural Products or Bioactive Molecules

Currently, there is a notable absence of published research specifically detailing the use of 2-Methylamino-pentan-5-ol in the total synthesis of complex natural products or bioactive molecules. However, the structural features of this amino alcohol are analogous to other well-established chiral building blocks. For instance, chiral amino alcohols are frequently employed to introduce specific stereochemistry in the synthesis of alkaloids, polyketides, and other classes of natural products. Future research could explore the incorporation of the 2-methylaminopentanol moiety into larger, more complex molecular architectures.

Use as Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The resulting diastereomers can then be separated, and the auxiliary can be cleaved and recovered. While no studies have explicitly reported the use of 2-Methylamino-pentan-5-ol as a chiral auxiliary, its structure is well-suited for such a role. For example, it could be acylated to form an ester or an amide, and the resulting chiral environment could influence the stereoselectivity of subsequent reactions, such as alkylations or aldol (B89426) additions.

The general principle of using a chiral auxiliary is outlined in the following table:

StepDescription
1. Attachment The chiral auxiliary is covalently attached to the prochiral substrate.
2. Stereodifferentiation A new stereocenter is created under the influence of the chiral auxiliary.
3. Separation The resulting diastereomers are separated.
4. Cleavage The chiral auxiliary is removed from the desired diastereomer.

Development of 2-Methylamino-pentanol-(5) Derived Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The development of novel chiral ligands is a vibrant area of research in catalysis. The nitrogen and oxygen atoms of 2-Methylamino-pentan-5-ol can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. Such catalysts can be employed in a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Modification of the amino and hydroxyl groups can lead to a library of ligands with tunable steric and electronic properties. For example, the nitrogen atom could be functionalized with bulky substituents to create a more sterically hindered chiral pocket around the metal center, potentially leading to higher enantioselectivities.

Catalyst Design and Performance Evaluation

The design of a successful catalyst based on 2-Methylamino-pentan-5-ol would involve several key steps. Initially, the ligand would be synthesized and characterized. Subsequently, metal complexes of the ligand would be prepared. The performance of these catalysts would then be evaluated in a benchmark asymmetric reaction. Key performance indicators would include:

Enantiomeric Excess (ee): A measure of the stereoselectivity of the reaction.

Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

Turnover Frequency (TOF): The rate of the reaction, expressed as the turnover per unit time.

The following table summarizes hypothetical catalyst performance data for a newly designed catalyst based on a 2-Methylamino-pentan-5-ol derivative in a model asymmetric transfer hydrogenation reaction.

CatalystMetalLigand ModificationSubstrateEnantiomeric Excess (%)Conversion (%)
Cat-1 RuN-benzylAcetophenone8598
Cat-2 IrN-mesitylPropiophenone9295
Cat-3 RhO-silyl1-Tetralone7899

Advanced Research Perspectives and Future Directions for 2 Methylamino Pentanol 5

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The pursuit of green and sustainable chemical synthesis is a paramount objective in modern chemistry. For 2-Methylamino-pentanol-(5), future research will likely focus on moving beyond traditional synthetic methods towards more environmentally benign and efficient alternatives.

Biocatalysis: One of the most promising avenues is the use of enzymes to catalyze the synthesis of chiral amino alcohols. ucl.ac.ukrsc.orgfrontiersin.org Engineered enzymes, such as transaminases and amine dehydrogenases, offer the potential for highly stereoselective synthesis under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. frontiersin.orgrsc.org An enzymatic cascade could be designed to convert readily available bio-based precursors into 2-Methylamino-pentanol-(5), significantly improving the sustainability of its production. nih.gov

Visible-Light Photocatalysis: Recent advancements in photoredox catalysis offer a green alternative for the synthesis of amino alcohols. rsc.orgpatsnap.com This method can facilitate decarboxylative radical coupling reactions in water at room temperature, providing a mild and effective route to compounds like 2-Methylamino-pentanol-(5) from readily available starting materials. rsc.org

Table 1: Comparison of Potential Synthetic Routes for 2-Methylamino-pentanol-(5) This table presents a hypothetical comparison based on general principles of each synthetic methodology.

Synthetic RouteKey AdvantagesPotential Challenges
Traditional Synthesis Established methodologiesUse of harsh reagents, potential for low atom economy, generation of hazardous waste
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme stability and cost, substrate specificity
Visible-Light Photocatalysis Green energy source, mild conditions, high atom economyCatalyst cost and stability, scalability
Flow Chemistry Enhanced safety and control, high throughput, easy scalabilityInitial setup cost, potential for clogging

Design and Synthesis of Next-Generation Analogues with Tuned Biochemical Properties

The structural scaffold of 2-Methylamino-pentanol-(5) provides a versatile platform for the design and synthesis of novel analogues with tailored biochemical properties. By systematically modifying its structure, researchers can explore structure-activity relationships (SAR) to optimize its potential therapeutic or industrial applications. nih.govnih.gov

Future research in this area will likely involve:

Modification of the Alkyl Chain: Altering the length and branching of the pentanol (B124592) backbone to influence lipophilicity and target binding.

Substitution on the Amino Group: Introducing different alkyl or aryl groups to the nitrogen atom to modulate basicity and receptor interactions.

Stereochemical Variations: Synthesizing and evaluating different stereoisomers to determine the optimal configuration for biological activity.

The synthesis of these analogues can be achieved through a variety of organic reactions, including reductive amination, nucleophilic substitution, and asymmetric synthesis to control stereochemistry.

Development of Advanced Analytical Platforms for In Situ Reaction Monitoring and High-Throughput Screening

To accelerate the development of novel synthetic routes and the discovery of potent analogues, advanced analytical platforms are essential.

In Situ Reaction Monitoring: Techniques that allow for the real-time monitoring of chemical reactions are invaluable for optimizing reaction conditions and understanding reaction mechanisms. acs.orgista.ac.at For the synthesis of 2-Methylamino-pentanol-(5) and its analogues, in situ spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information on the concentration of reactants, intermediates, and products over time. rsc.orgspectroscopyonline.com Mass spectrometry-based techniques can also be employed for continuous reaction monitoring. waters.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific biological activity. bmglabtech.comthermofisher.com In the context of 2-Methylamino-pentanol-(5), HTS can be used to screen libraries of analogues for their ability to interact with a particular biological target. bmglabtech.com Fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in chiral amino alcohols, which would be crucial for screening the products of asymmetric synthesis. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental work offers a powerful paradigm for the rational design of novel compounds and synthetic pathways.

Quantum Chemical Calculations: Quantum mechanics can be used to model reaction mechanisms, predict reaction outcomes, and understand the electronic structure of molecules. fiveable.mersc.orgwikipedia.org For 2-Methylamino-pentanol-(5), quantum chemical calculations can help in:

Identifying the most energetically favorable synthetic routes. acs.org

Predicting the spectroscopic properties of novel analogues.

Understanding the nature of the interactions between the compound and its biological target. nih.gov

By combining computational predictions with experimental validation, the process of discovery and optimization can be significantly accelerated.

Table 2: Application of Computational Methods in the Study of 2-Methylamino-pentanol-(5) This table is for illustrative purposes to show potential applications.

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms for synthesisIdentification of transition states and intermediates, prediction of reaction kinetics
Molecular Docking Prediction of binding modes of analogues to a target proteinIdentification of key interactions, guiding the design of more potent analogues
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions for biocatalytic synthesisUnderstanding enzyme-substrate interactions, predicting the effect of mutations on catalytic activity

Interdisciplinary Research with Materials Science for Functional Materials

The bifunctional nature of 2-Methylamino-pentanol-(5), containing both an amino and a hydroxyl group, makes it a potentially valuable building block in materials science. scbt.com

Polymer Synthesis: Amino alcohols can be used as monomers in the synthesis of various polymers. For instance, they can be incorporated into poly(ester amide)s to create biodegradable elastomers with tunable mechanical properties. nih.gov They can also serve as curing agents in the synthesis of polyhydroxyurethanes, offering a non-isocyanate route to these important materials. rsc.org Future research could explore the use of 2-Methylamino-pentanol-(5) in the development of novel polymers with unique properties. acs.orgresearchgate.net

Surface Modification: The amino and hydroxyl groups can be used to functionalize surfaces, improving properties such as adhesion and biocompatibility. scbt.com This could be relevant in the development of biomedical devices or advanced coatings.

Identification of Undiscovered Biochemical Roles or Pathways

The biological role of 2-Methylamino-pentanol-(5) is currently unknown. Future research should focus on elucidating its potential biochemical functions and the metabolic pathways in which it may be involved.

Metabolic Profiling: Advanced analytical techniques, such as mass spectrometry and NMR, can be used to search for 2-Methylamino-pentanol-(5) in biological samples to determine if it is a naturally occurring compound or a metabolite of other substances.

Pharmacological Screening: A systematic screening of 2-Methylamino-pentanol-(5) and its analogues against a wide range of biological targets could reveal previously unknown pharmacological activities. alfa-chemistry.com Given the prevalence of the amino alcohol motif in bioactive molecules, it is plausible that this compound could exhibit interesting biological effects. researchgate.netum.edu.my The study of amino acid metabolism may also provide clues to potential biosynthetic pathways. researchgate.netwikipedia.orgpearson.com

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.